molecular formula C7H8N2O B109949 N-Methylnicotinamide CAS No. 114-33-0

N-Methylnicotinamide

Cat. No.: B109949
CAS No.: 114-33-0
M. Wt: 136.15 g/mol
InChI Key: ZYVXHFWBYUDDBM-UHFFFAOYSA-N
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Description

N-Methylnicotinamide is a metabolite of niacinamide (nicotinamide) and niacin (nicotinic acid), both of which are forms of vitamin B3. This compound is primarily used to diagnose niacin deficiency by measuring its levels in the urine. It is an experimental drug with no approved indication or marketed formulation .

Mechanism of Action

Target of Action

N-Methylnicotinamide (MNAM) is a metabolite of nicotinamide (NAM), and its primary target is the enzyme Nicotinamide N-methyltransferase (NNMT) . NNMT is a metabolic enzyme involved in controlling methylation potential, impacting DNA and histone epigenetic modification . It has been found to be overexpressed in various solid cancer tissues .

Mode of Action

NNMT catalyzes the methylation of nicotinamide and similar compounds using the methyl donor S-adenosyl methionine (SAM-e) to produce S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide . In cancer cells, upregulation of NNMT increases c-myc expression via SIRT1-mediated c-myc deacetylation, which in turn promotes glycolysis and EGFR-TKI resistance .

Biochemical Pathways

NNMT plays a crucial role in the methylation pathway, where it uses SAM-e as a methyl donor. Moreover, the interactions between NNMT with CD38 or BST1 that are NAD±degrading enzymes suggest that they work coordinately to regulate cellular NAD+ levels .

Pharmacokinetics

Information about the pharmacokinetics of this compound is limited. It is known that this compound is excreted in the urine .

Result of Action

This compound has been shown to have various effects at the molecular and cellular level. It has been found to increase skin vascular permeability in rats . It is also an endogenous activator of prostacyclin synthesis and can therefore regulate thrombolytic and inflammatory processes in the cardiovascular system .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been suggested that this compound could coordinate metabolism as a cross-tissue signaling molecule able to mobilize energy substrates from stores in white adipose tissue (WAT) and the liver . Furthermore, it has been found in various natural sources such as the alga Undaria pinnatifida, the Judas’ ear fungus, and green tea .

Biochemical Analysis

Biochemical Properties

N-Methylnicotinamide interacts with a variety of enzymes, proteins, and other biomolecules. It is notably associated with nicotinamide N-methyltransferase (NNMT), a metabolic enzyme that controls methylation potential, impacting DNA and histone epigenetic modification . The nature of these interactions significantly influences the biochemical reactions in which this compound participates .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in pancreatic carcinoma cells, this compound was found to be associated with lower migration and invasion capacity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylnicotinamide is synthesized through the methylation of nicotinamide. This reaction is catalyzed by the enzyme nicotinamide N-methyltransferase, which uses S-adenosyl-L-methionine as the methyl donor. The reaction conditions typically involve physiological pH and temperature, as it occurs naturally in the liver .

Industrial Production Methods: While there is limited information on the industrial production of this compound, it is likely produced using biotechnological methods involving the overexpression of nicotinamide N-methyltransferase in microbial systems. This approach leverages the enzyme’s natural catalytic activity to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: N-Methylnicotinamide primarily undergoes methylation reactions. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Major Products: The primary product of the methylation reaction is this compound itself. In oxidation reactions, the compound may be further oxidized to form various derivatives, depending on the specific conditions and reagents used .

Properties

IUPAC Name

N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-8-7(10)6-3-2-4-9-5-6/h2-5H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVXHFWBYUDDBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870467
Record name N-Methylnicotinamide
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Methylnicotinamide
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

114-33-0
Record name N′-Methylnicotinamide
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Record name N-Methylnicotinamide
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Record name N-methylnicotinamide
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Record name N-Methylnicotinamide
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Record name N-methylnicotinamide
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Record name NICOTINYL METHYLAMIDE
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Record name N-Methylnicotinamide
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Melting Point

103.5 °C
Record name N-methylnicotinamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08840
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Record name N-Methylnicotinamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003152
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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